rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid
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Overview
Description
rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with ethoxycarbonyl and fluorenylmethoxycarbonyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification, using ethyl chloroformate or a similar reagent under basic conditions.
Introduction of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl (Fmoc) group is typically introduced through a reaction with Fmoc chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques, such as chromatography, and the implementation of scalable reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the ethoxycarbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3S)-3-(methoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid
- rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxamide
Uniqueness
rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid is unique due to the presence of both ethoxycarbonyl and fluorenylmethoxycarbonyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it particularly valuable in synthetic chemistry and various research applications, distinguishing it from similar compounds that may lack one or both of these groups.
Properties
Molecular Formula |
C23H23NO6 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2S,3R)-3-ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H23NO6/c1-2-29-22(27)18-11-12-24(20(18)21(25)26)23(28)30-13-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,18-20H,2,11-13H2,1H3,(H,25,26)/t18-,20+/m1/s1 |
InChI Key |
ZKRGRIUQARDCRI-QUCCMNQESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CCOC(=O)C1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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